1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is usually formed through a condensation reaction between hydrazine and a β-diketone or β-ketoester.
Introduction of the Triazole Group: The triazole ring is introduced via a cyclization reaction involving the reaction of the pyrazole core with an appropriate azide or amine derivative.
Methylation: The final step involves the methylation of the pyrazole ring at the 1 and 3 positions to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate.
Reduction: The compound can be reduced to form its corresponding amine derivative.
Substitution: The triazole and pyrazole rings can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and electrophiles such as alkyl halides are used in substitution reactions.
Major Products Formed:
Carboxylate: Oxidation of the carboxylic acid group forms the carboxylate salt.
Amine Derivative: Reduction of the carboxylic acid group results in the formation of an amine derivative.
Substituted Derivatives: Substitution reactions can lead to various substituted derivatives of the triazole and pyrazole rings.
Scientific Research Applications
1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system .
Comparison with Similar Compounds
1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other triazole and pyrazole derivatives, such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one and 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.
Uniqueness: The presence of the carboxylic acid group and the specific substitution pattern on the pyrazole ring make this compound distinct from its analogs. These structural features contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
1,3-dimethyl-5-(1,2,4-triazol-1-yl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-5-6(8(14)15)7(12(2)11-5)13-4-9-3-10-13/h3-4H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLWCIJEBRVZLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)N2C=NC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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